molecular formula C6H3ClN2O B1391399 2-Chlorooxazolo[5,4-c]pyridine CAS No. 916792-10-4

2-Chlorooxazolo[5,4-c]pyridine

Cat. No.: B1391399
CAS No.: 916792-10-4
M. Wt: 154.55 g/mol
InChI Key: CVNMRDXBPVOJFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

2-Chlorooxazolo[5,4-c]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include phosphorus oxychloride, phosphorus pentachloride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chlorooxazolo[5,4-c]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chlorooxazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound’s structure allows it to bind to active sites, inhibiting the function of these targets and thereby exerting its biological effects. The exact pathways and molecular targets can vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

2-Chlorooxazolo[5,4-c]pyridine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring fusion and the presence

Properties

IUPAC Name

2-chloro-[1,3]oxazolo[5,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-9-4-1-2-8-3-5(4)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVNMRDXBPVOJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1N=C(O2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672616
Record name 2-Chloro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916792-10-4
Record name 2-Chloro[1,3]oxazolo[5,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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